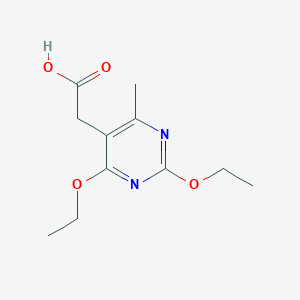

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid

説明

Historical Context and Development

The development of this compound emerged from the broader historical progression of pyrimidine chemistry, which traces its origins to the late 18th and early 19th centuries. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The foundational work in pyrimidine chemistry was established through the isolation of uric acid by C. W. Scheele in 1776, followed by Brugnatelli's isolation of alloxan in 1818, marking the first pyrimidine derivative to be isolated. The first laboratory synthesis of a pyrimidine derivative was accomplished in 1879 when Grimaux prepared barbituric acid from urea and malonic acid in the presence of phosphoryl chloride.

The parent pyrimidine compound was first synthesized by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This historical foundation paved the way for the development of more complex pyrimidine derivatives, including acetic acid-substituted compounds like this compound. The compound's synthesis and characterization represent part of the continuous evolution in creating substituted pyrimidine derivatives with enhanced pharmacological properties.

The specific development of this compound, identified with Chemical Abstracts Service number 500159-50-2, reflects modern advances in synthetic organic chemistry and structure-based drug design. The compound's creation dates to 2005, as indicated by database records, and its subsequent modification in 2025 demonstrates ongoing research interest. This development timeline illustrates the compound's position within the contemporary phase of pyrimidine research, where sophisticated substitution patterns are designed to optimize biological activity and selectivity.

Significance in Pyrimidine Chemistry

The significance of this compound within pyrimidine chemistry stems from its unique structural features and potential contributions to understanding structure-activity relationships. Pyrimidine derivatives have demonstrated extensive biological activities, including antimicrobial, anticancer, anti-inflammatory, anti-tubercular, anti-convulsant, antihypertensive, anthelmintic, antidepressant, and analgesic properties. The position of substituents in the pyrimidine nucleus greatly influences these biological activities, making compounds like this compound valuable for investigating these relationships.

The compound's structural arrangement, featuring ethoxy groups at positions 2 and 4, a methyl group at position 6, and an acetic acid moiety at position 5, represents a specific substitution pattern that may confer unique biological properties. Research has shown that pyrimidine acetic acid derivatives exhibit promising anti-inflammatory activity, with structure-activity relationship studies indicating that specific substitution patterns can enhance therapeutic effectiveness. The presence of the acetic acid functional group at the 5-position is particularly significant, as this modification can influence the compound's interaction with biological targets and its pharmacokinetic properties.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₄ |

| Molecular Weight | 240.26 g/mol |

| Chemical Abstracts Service Number | 500159-50-2 |

| International Union of Pure and Applied Chemistry Name | 2-(2,4-diethoxy-6-methylpyrimidin-5-yl)acetic acid |

| Simplified Molecular Input Line Entry System | CCOC1=NC(=NC(=C1CC(=O)O)C)OCC |

The compound's significance is further enhanced by its potential as a building block for more complex pharmaceutical agents. Pyrimidine derivatives serve as precursors for developing compounds with enhanced biological activity, particularly in medicinal chemistry applications. The strategic placement of ethoxy substituents may influence the compound's lipophilicity and membrane permeability, factors crucial for biological activity and drug development considerations.

Position within Heterocyclic Compound Classification

This compound occupies a specific position within the classification of heterocyclic compounds as an aromatic nitrogen-containing heterocycle. Heterocyclic compounds are classified as organic compounds containing at least one heteroatom (atom other than carbon) in the cyclic ring system, with nitrogen, oxygen, and sulfur being the most common heteroatoms. The compound belongs to the pyrimidine family, which constitutes one of the three diazines - six-membered heterocyclics with two nitrogen atoms in the ring.

Pyrimidines are classified as aromatic heterocyclic compounds due to their π-electron system and planar structure, which confers stability and unique chemical reactivity patterns. The pyrimidine ring system exhibits electron-deficient characteristics, making electrophilic aromatic substitution more difficult while facilitating nucleophilic aromatic substitution. This electron deficiency is particularly pronounced at positions 2, 4, and 6, analogous to the reactivity patterns observed in pyridine and nitrobenzene derivatives.

Within the broader classification of heterocyclic compounds, this compound represents a substituted pyrimidine derivative with multiple functional groups that modify its chemical and biological properties. The compound falls under the category of pyrimidine acetic acid derivatives, a subclass that has gained attention for therapeutic applications. The ethoxy substituents at positions 2 and 4 classify this compound as a diethoxy pyrimidine derivative, while the methyl group at position 6 and the acetic acid moiety at position 5 further specify its structural category.

| Classification Level | Category |

|---|---|

| Primary Class | Heterocyclic Compound |

| Secondary Class | Aromatic Nitrogen Heterocycle |

| Tertiary Class | Diazine (Pyrimidine) |

| Quaternary Class | Substituted Pyrimidine |

| Specific Subclass | Pyrimidine Acetic Acid Derivative |

The compound's classification within pyrimidine chemistry is significant because pyrimidines represent fundamental building blocks in biological systems, serving as components of nucleic acids and various metabolic pathways. The specific substitution pattern of this compound places it among synthetic pyrimidine derivatives designed for potential pharmaceutical applications, distinguishing it from naturally occurring pyrimidine bases such as cytosine, thymine, and uracil.

Research Evolution and Current Status

The research evolution surrounding this compound reflects the broader advancement in pyrimidine derivative research, particularly in the context of structure-activity relationship studies and pharmaceutical development. Contemporary research has focused on understanding how specific substitution patterns influence biological activity, with particular attention to pyrimidine acetic acid derivatives and their therapeutic potential. The compound has been incorporated into various chemical databases and research platforms, indicating its recognized importance within the scientific community.

Current research directions encompass several key areas, including the investigation of synthetic methodologies for creating pyrimidine acetic acid derivatives and the evaluation of their biological activities. Studies have demonstrated that pyrimidine derivatives exhibit diverse pharmacological properties, with research efforts concentrating on optimizing these activities through strategic structural modifications. The evolution of research in this field has been driven by the need to develop new therapeutic agents with improved efficacy and selectivity profiles.

The present status of research involving this compound is characterized by its availability through various chemical suppliers and its inclusion in compound libraries for research purposes. The compound has been utilized as a building block for synthesizing more complex molecules with potential biological activity, particularly in pharmaceutical and agrochemical development. Recent developments in cross-coupling chemistry have provided new opportunities for adding substituents to activated heterocycles, including pyrimidine derivatives like this compound.

| Research Domain | Current Focus | Applications |

|---|---|---|

| Synthetic Chemistry | Methodology Development | Building Block Synthesis |

| Medicinal Chemistry | Structure-Activity Relationships | Drug Development |

| Chemical Biology | Biological Target Interaction | Mechanism Studies |

| Pharmaceutical Science | Compound Libraries | Lead Optimization |

The research landscape continues to evolve with advances in computational chemistry and molecular modeling, which have enhanced the ability to predict and design pyrimidine derivatives with specific properties. These developments have contributed to a more systematic approach to compound design and optimization, positioning this compound within a broader framework of rational drug design strategies. The ongoing research efforts in pyrimidine chemistry suggest continued interest in this compound and related derivatives for future pharmaceutical applications.

特性

IUPAC Name |

2-(2,4-diethoxy-6-methylpyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-4-16-10-8(6-9(14)15)7(3)12-11(13-10)17-5-2/h4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNYGYRFWUNOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1CC(=O)O)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501251384 | |

| Record name | 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500159-50-2 | |

| Record name | 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500159-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diethoxy-6-methyl-5-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501251384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Key Intermediates

A common starting material is 4,6-dihydroxy-2-methylthiopyrimidine or its derivatives, which undergo chlorination and subsequent nucleophilic substitution to introduce alkoxy groups.

| Step | Intermediate | Description |

|---|---|---|

| 1 | 4,6-Dihydroxy-2-methylthiopyrimidine | Base pyrimidine with hydroxyl groups at 4 and 6, methylthio at 2 |

| 2 | 4,6-Dichloro-2-methylthiopyrimidine | Obtained by chlorination using phosphorus oxychloride |

| 3 | 4,6-Diethoxy-2-methylthiopyrimidine | Formed by nucleophilic substitution of chlorides with sodium ethoxide |

| 4 | 4,6-Diethoxy-2-methanesulfonyl pyrimidine | Oxidation of methylthio to methanesulfonyl group |

| 5 | (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid | Final product after acetic acid side chain introduction |

Chlorination and Catalytic Methoxylation/Ethoxylation

Chlorination : The hydroxyl groups at positions 4 and 6 are converted to chlorides using phosphorus oxychloride under controlled temperature (104-106 °C), yielding dichloropyrimidine intermediates with high purity (~99.5%) and yield (~92%).

Catalytic Alkoxylation : The chlorides are substituted by ethoxy groups using sodium ethoxide in the presence of catalysts such as trifluoromethane sulfonic acid copper or quaternary ammonium salts. The catalyst loading is critical (0.001%-0.5% by weight of main raw material) to achieve 100% conversion of chloropyrimidine intermediates, avoiding sensitizing impurities and improving safety and yield (~97.5%).

| Catalyst Type | Catalyst Examples | Catalyst Loading | Effect on Conversion |

|---|---|---|---|

| Trifluoromethyl sulfonic acid derivatives | Trifluoromethane sulfonic acid copper, tin | 0.001%-0.5% | Achieves 100% chloropyrimidine conversion |

| Quaternary ammonium salts | Tri-n-octyl methyl ammonium chloride, tertiary butyl chlorination ammonium | 0.001%-0.5% | Enhances methoxylation rate |

| Organic bases | Triethylamine | 0.001%-0.5% | Catalyzes substitution |

Oxidation to Methanesulfonyl Group

- The methylthio group at position 2 is oxidized to methanesulfonyl using aqueous hydrogen peroxide (30%) at 75-80 °C over 2-4 hours. The reaction is monitored by sampling and neutralized to pH 6.5-6.7 post-reaction. The product is isolated by extraction and crystallization, yielding high purity (99%) and good recovery (~80.6%).

Introduction of Acetic Acid Side Chain

While direct literature on the acetic acid side chain introduction at position 5 of this pyrimidine is scarce, analogous pyrimidine derivatives are functionalized via nucleophilic substitution or alkylation reactions using haloacetic acid derivatives or their esters under basic conditions.

For example, related pyrimidine derivatives undergo alkylation with bromoacetic acid or its esters in polar aprotic solvents (e.g., DMF) with bases like KOH, followed by hydrolysis to yield the acetic acid substituent.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Phosphorus oxychloride | 104-106 °C, 3 h | 92 | 99.5 | High conversion, forms dichloropyrimidine |

| Alkoxylation | Sodium ethoxide + catalyst | 40-45 °C, reflux 6 h | 97.5 | 99 | Catalyst critical for full conversion |

| Oxidation | 30% H2O2 aqueous | 75-80 °C, 4 h | 80.6 | 99 | Neutralization and extraction steps essential |

| Acetic acid side chain introduction | Haloacetic acid derivatives + base | 20-80 °C, 2-24 h | Variable | High (post-purification) | Requires optimization per substrate |

Spectroscopic Characterization

NMR Data : Proton NMR confirms substitution patterns with characteristic singlets for methyl and ethoxy protons and aromatic protons on the pyrimidine ring.

Purity Analysis : HPLC and TLC methods confirm the absence of chloropyrimidine impurities post-catalytic alkoxylation, critical for reducing sensitization risks.

Summary Table of Preparation Method Steps

| Step No. | Process | Key Reagents | Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Chlorination | Phosphorus oxychloride | 104-106 °C, 3 h | 4,6-Dichloro-2-methylthiopyrimidine | 92 | 99.5 |

| 2 | Catalytic Ethoxylation | Sodium ethoxide + trifluoromethane sulfonic acid copper | 40-45 °C, reflux 6 h | 4,6-Diethoxy-2-methylthiopyrimidine | 97.5 | 99 |

| 3 | Oxidation | 30% H2O2 aqueous | 75-80 °C, 4 h | 4,6-Diethoxy-2-methanesulfonyl pyrimidine | 80.6 | 99 |

| 4 | Acetic acid side chain introduction | Haloacetic acid derivative + base | 20-80 °C, variable | This compound | Variable | High |

科学的研究の応用

Organic Synthesis

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid serves as an essential building block in organic synthesis. Its functional groups allow it to participate in various reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions to form more complex molecules.

- Condensation Reactions: It can react with other compounds to form larger molecular structures, which are valuable in drug development.

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.

- Anti-inflammatory Properties: Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory effects, potentially useful in treating conditions such as arthritis .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its role as a precursor in drug synthesis. Its derivatives have been investigated for:

- Antiviral Activity: Some studies indicate that pyrimidine derivatives can serve as intermediates in the synthesis of antiviral agents .

- Anticancer Properties: Research has shown that certain modifications of this compound may lead to enhanced anticancer activity through targeted action on cancer cell metabolism .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of novel antiviral compounds using this compound as a key intermediate. The resulting compounds showed promising activity against viral pathogens in vitro, indicating potential for further development into therapeutic agents .

Case Study 2: Anti-inflammatory Activity

In another investigation, derivatives of this compound were tested for their ability to inhibit cyclooxygenase enzymes involved in inflammation. The results indicated significant inhibition comparable to established anti-inflammatory drugs like celecoxib .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Participates in substitution and condensation reactions |

| Biological Activity | Enzyme inhibition and anti-inflammatory effects | Potential therapeutic applications identified |

| Medicinal Chemistry | Precursor for antiviral and anticancer drugs | Promising results in preliminary studies |

作用機序

The mechanism of action of (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Receptor Binding: It can bind to specific receptors on cell surfaces or within cells, triggering or blocking signaling pathways.

Metabolic Pathways: The compound may interfere with metabolic pathways by mimicking or blocking the action of natural substrates or cofactors.

類似化合物との比較

Structural and Substituent Analysis

The table below summarizes key structural differences among related pyrimidine-acetic acid derivatives:

Key Observations:

Phenyl substituents (e.g., in ) introduce aromaticity, which may increase π-π stacking interactions in drug-receptor binding.

Physicochemical and Pharmacological Properties

Solubility and Reactivity:

- Hydroxy groups (e.g., in ) increase hydrogen-bonding capacity, improving aqueous solubility but limiting blood-brain barrier penetration.

生物活性

(2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Chemical Formula : C₁₁H₁₆N₂O₄

- CAS Number : 500159-50-2

- MDL Number : MFCD07186333

- Molecular Weight : 236.26 g/mol

- Hazard Classification : Irritant .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, particularly those related to nucleic acid metabolism. Its structural similarity to known inhibitors suggests it could interact with targets such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Cytotoxicity and Anticancer Potential

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. Notably, it has been tested against human lymphoma cells and rat hepatoma cells, showing selective toxicity that could be harnessed for therapeutic purposes . The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent.

Case Study 1: Inhibition of Dihydrofolate Reductase

In a study evaluating the inhibitory effects on DHFR, this compound was found to possess an IC50 value comparable to established antifolate drugs. The compound's binding affinity was assessed through molecular docking studies, revealing favorable interactions with the active site of DHFR .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Research Findings Summary

化学反応の分析

Hydrolysis Reactions

The ethoxy groups on the pyrimidine ring undergo hydrolysis under acidic or basic conditions. For example:

- Acidic Hydrolysis :

| Reagent/Condition | Product | Reference |

|---|---|---|

| HCl (1 M), reflux, 6 h | (4-Hydroxy-6-methyl-pyrimidin-5-yl)-acetic acid |

- Basic Hydrolysis :

| Reagent/Condition | Product | Reference |

|---|---|---|

| NaOH (1 M), 80°C, 4 h | (2,4-Dihydroxy-6-methyl-pyrimidin-5-yl)-acetic acid |

Esterification and Amidation

The acetic acid moiety participates in esterification and peptide coupling reactions:

Nucleophilic Substitution

Electron-deficient pyrimidine rings allow substitution at C-2/C-4 positions:

Oxidation and Reduction

The pyrimidine ring and side chain exhibit redox activity:

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| PCl<sub>5</sub>/POCl<sub>3</sub> | 110°C, 2 h | Thiazolo[3,2-a]pyrimidine derivative | |

| DPPA (Curtius rearrangement) | DIPEA, toluene, 12 h | Isocyanate intermediate → carbamate |

Key Research Findings

- Hydrolysis Kinetics :

- Biological Activity :

- Structural Insights :

Q & A

Q. What are the recommended synthetic routes for (2,4-Diethoxy-6-methyl-pyrimidin-5-yl)-acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions starting with pyrimidine precursors. For example:

Pyrimidine Core Formation : Alkylation or condensation reactions using 6-methylpyrimidin-5-yl intermediates under anhydrous conditions .

Acetic Acid Sidechain Introduction : Coupling via nucleophilic substitution or ester hydrolysis. For instance, reacting a pyrimidine bromide with a protected acetic acid derivative (e.g., ethyl acetate) under reflux in THF or DMF .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-temperature stability) and catalyst (e.g., Pd/C for hydrogenation steps).

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core Formation | K2CO3, DMF, 80°C | 65–70 | ≥90% |

| Sidechain Coupling | Ethyl bromoacetate, THF, reflux | 50–60 | ≥85% |

| Final Hydrolysis | NaOH, EtOH/H2O | 75–80 | ≥95% |

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., diethoxy groups at C2/C4 and methyl at C6) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and fragmentation patterns.

- X-ray Crystallography (if crystals form): Resolve bond angles and confirm stereoelectronic effects .

- Elemental Analysis : Validate C, H, N content against theoretical values.

Critical Note : Cross-validate data with computational models (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can:

Map electron density distributions to identify electrophilic/nucleophilic sites.

Simulate transition states for reactions (e.g., hydrolysis of ethoxy groups).

Predict thermodynamic stability of intermediates .

Case Study : Compare computed vs. experimental IR spectra to validate vibrational modes of the acetic acid moiety. Discrepancies >5% may indicate unaccounted solvent effects or tautomerism .

Q. What experimental strategies resolve contradictions between observed biological activity and computational predictions for this compound?

Methodological Answer:

Re-evaluate Assay Conditions : Ensure physiological pH (7.4) and temperature (37°C) in cell-based assays. Pyrimidine derivatives may exhibit pH-dependent solubility .

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., de-ethylated analogs) that might contribute to activity .

Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100 ns to assess binding stability vs. static docking predictions.

Example : If DFT predicts high reactivity at C5 but bioassays show inactivity, consider steric hindrance from the methyl group at C6 altering binding kinetics .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines :

Abiotic Testing :

- Hydrolysis: Incubate at pH 4–9 (25–50°C) and monitor degradation via UV-Vis.

- Photolysis: Expose to UV light (λ = 254 nm) in aqueous/organic matrices.

Biotic Testing :

- Microbial degradation: Use activated sludge or soil microcosms; quantify residual compound via GC-MS.

Ecotoxicology :

- Algal Growth Inhibition (OECD 201): Measure IC50 for Pseudokirchneriella subcapitata.

- Daphnia Acute Toxicity (OECD 202): Assess 48-h mortality rates.

Q. Table 2: Key Environmental Parameters

| Parameter | Test System | Endpoint |

|---|---|---|

| Hydrolytic Half-life | pH 7, 25°C | 72 h |

| Photolytic Degradation | UV, 48 h | 40% loss |

| Daphnia EC50 | D. magna | 12 mg/L |

Q. What methodologies identify potential biological targets or mechanisms of action for this compound?

Methodological Answer:

Target Fishing : Use cheminformatics tools (e.g., SwissTargetPrediction) to rank kinases, GPCRs, or enzymes based on structural similarity to known pyrimidine derivatives .

Transcriptomics : Treat model cell lines (e.g., HeLa) and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, DNA repair).

Protein Binding Assays :

- SPR (Surface Plasmon Resonance) : Measure binding affinity to purified targets (e.g., dihydrofolate reductase).

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS).

Note : Cross-reference with PubChem BioAssay data for structurally related compounds (e.g., pyrimidine-based antifolates) .

Q. How can researchers address discrepancies in spectroscopic data between batches of synthesized compound?

Methodological Answer:

Batch Comparison :

- NMR : Overlay spectra to detect impurities (e.g., residual solvents like DMF).

- XRD : Compare crystal packing; polymorphic variations alter diffraction patterns .

Process Analytics :

- Track reaction intermediates via in-situ FTIR to identify incomplete steps.

- Use DOE (Design of Experiments) to isolate critical variables (e.g., stirring rate, cooling gradient).

Advanced Purification :

- Recrystallize using mixed solvents (e.g., EtOAc/hexane) or employ preparative HPLC with a C18 column.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。